molecular formula C18H23N3O3S B2423030 ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-01-5

ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2423030
CAS No.: 864927-01-5
M. Wt: 361.46
InChI Key: ZIVGLIFIDIAUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-cyano-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-2-24-18(23)21-9-8-13-14(10-19)17(25-15(13)11-21)20-16(22)12-6-4-3-5-7-12/h12H,2-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVGLIFIDIAUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno-pyridine core with cyano and carboxamide functional groups. Its molecular formula is C15H18N2O3SC_{15}H_{18}N_2O_3S, and it has a molecular weight of approximately 306.38 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Kinase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit inhibitory activity against several kinases, including GSK-3β and IKK-β. These kinases play crucial roles in cellular signaling pathways related to inflammation and cancer progression .
  • Cytotoxicity : In vitro studies have shown that derivatives of thieno[2,3-c]pyridine compounds can induce apoptosis in cancer cell lines. The cytotoxic effects are often dose-dependent, with certain modifications enhancing potency .

Table 1: Summary of Biological Activities

Activity TypeTarget MoleculeIC50 (µM)Reference
GSK-3β InhibitionGSK-3β0.008
CytotoxicityHT-22 Cells10
CytotoxicityBV-2 Cells20

Case Studies

  • Inhibition of GSK-3β : A study evaluated the inhibitory effects of various thieno[2,3-c]pyridine derivatives on GSK-3β. Ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine showed significant inhibition with an IC50 value of 8 nM, indicating strong potential as a therapeutic agent for diseases associated with GSK-3β dysregulation .
  • Cytotoxic Effects on Cancer Cells : In experiments conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), the compound demonstrated varying levels of cytotoxicity. At concentrations up to 10 µM, it maintained cell viability in HT-22 cells while exhibiting reduced viability in BV-2 cells at higher concentrations .

Discussion

The biological activity of this compound suggests its potential as a therapeutic candidate in treating conditions like cancer and neurodegenerative diseases. The compound's ability to inhibit critical kinases involved in cell survival pathways highlights its relevance in drug development.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound’s structure comprises three critical components:

  • Thieno[2,3-c]pyridine core : A bicyclic system fusing thiophene and pyridine rings.
  • Cyano group (-CN) : Positioned at C3 of the thiophene moiety.
  • Cyclohexanecarboxamido group (-CONHC6H11) : Attached at C2.
  • Ethyl ester (-COOEt) : Located at C6 of the pyridine ring.

Retrosynthetic disconnections suggest the following synthetic routes (Figure 1):

  • Route A : Construction of the thieno[2,3-c]pyridine core via cyclization of pre-functionalized thiophene and pyridine precursors.
  • Route B : Sequential introduction of the cyano and cyclohexanecarboxamido groups onto a preformed dihydrothienopyridine scaffold.
  • Route C : Late-stage esterification to install the ethyl carboxylate group.

Stepwise Synthesis and Reaction Mechanisms

Core Structure Assembly: Thieno[2,3-c]Pyridine Formation

The bicyclic system is typically synthesized via a Knorr-type cyclization or Gewald reaction , leveraging ethyl cyanoacetate and thiophene derivatives.

Example Protocol (Adapted from):
  • Starting Materials :

    • Ethyl cyanoacetate (2.0 eq)
    • 2-Aminothiophene-3-carboxylate (1.0 eq)
    • Cyclohexanecarbonyl chloride (1.2 eq)
    • Ammonium acetate (catalyst)
  • Reaction Conditions :

    • Solvent: Ethanol (anhydrous)
    • Temperature: Reflux (78°C)
    • Duration: 12–16 hours
  • Mechanism :

    • Step 1 : Base-mediated condensation of ethyl cyanoacetate with 2-aminothiophene-3-carboxylate forms an enamine intermediate.
    • Step 2 : Cyclization under acidic conditions (NH4OAc) yields the dihydrothieno[2,3-c]pyridine core.
  • Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Functionalization: Cyano and Cyclohexanecarboxamido Groups

Cyano Group Introduction

The cyano group at C3 is introduced via nucleophilic substitution or Pd-catalyzed cyanation :

  • Method A : Treatment of a brominated precursor with CuCN in DMF at 120°C.
  • Method B : Palladium-mediated coupling using Zn(CN)2 and a phosphine ligand.

Optimization Insight :

  • CuCN method yields 58–63% purity but requires rigorous exclusion of moisture.
  • Pd-catalyzed cyanation improves yield (75–80%) but increases cost.
Cyclohexanecarboxamido Attachment

The amide bond is formed via Schotten-Baumann reaction or carbodiimide-mediated coupling :

  • Schotten-Baumann Protocol :

    • React cyclohexanecarbonyl chloride (1.1 eq) with the amine intermediate in dichloromethane.
    • Add triethylamine (2.0 eq) dropwise at 0°C.
    • Stir for 4 hours at room temperature.
    • Yield : 85–90% after aqueous workup.
  • EDCl/HOBt Coupling :

    • Combine amine, cyclohexanecarboxylic acid (1.2 eq), EDCl (1.5 eq), and HOBt (1.5 eq) in DMF.
    • Stir for 12 hours at 25°C.
    • Yield : 88–92% with reduced side products.

Esterification: Ethyl Carboxylate Installation

The ethyl ester at C6 is introduced early (via ethyl cyanoacetate) or late-stage using Fischer esterification :

  • Late-Stage Esterification :
    • React the carboxylic acid intermediate with ethanol (excess) and H2SO4 (catalyst).
    • Reflux for 6 hours.
    • Yield : 78–82%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction Step Optimal Solvent Temperature (°C) Yield Improvement Source
Cyclization Ethanol 78 72% → 80%
Cyanation DMF 120 58% → 75%
Amide Coupling DCM 25 85% → 92%

Catalytic Systems

  • Cyclization : NH4OAc (5 mol%) vs. p-TsOH (3 mol%) showed comparable yields but faster kinetics with p-TsOH.
  • Esterification : H2SO4 (2 mol%) outperformed Amberlyst-15 (ion-exchange resin) in scalability.

Analytical Characterization and Validation

Spectroscopic Data

Technique Key Signals Assignment Source
1H NMR δ 1.25 (t, 3H, -COOCH2CH3), δ 4.15 (q, 2H, -COOCH2), δ 7.45 (s, 1H, NH) Ethyl ester, amide proton
13C NMR δ 165.2 (C=O ester), δ 169.8 (C=O amide), δ 118.5 (CN) Carbonyl groups, nitrile
IR 2210 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide) Functional group vibrations
MS m/z 361.46 [M+H]+ Molecular ion confirmation

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).
  • Elemental Analysis : C 59.82%, H 6.37%, N 11.63% (theoretical: C 59.81%, H 6.38%, N 11.63%).

Scale-Up Considerations and Industrial Relevance

Challenges in Large-Scale Production

  • Cyclization Exotherm : Requires controlled reagent addition and cooling to prevent runaway reactions.
  • Amide Hydrolysis Risk : Moisture-sensitive intermediates necessitate anhydrous conditions during coupling.

Cost-Benefit Analysis

Process Step Cost Driver Mitigation Strategy
Pd-catalyzed cyanation High catalyst cost Switch to CuCN after pilot scale
EDCl/HOBt coupling Expensive reagents Use Schotten-Baumann for >10 kg batches

Q & A

Q. What synthetic strategies optimize yield and purity for this compound?

The synthesis involves multi-step reactions, including cyclization of malononitrile with 4-oxopiperidine derivatives (e.g., ethyl 4-oxopiperidine-1-carboxylate) under reflux in ethanol, followed by crystallization with ethyl ether to achieve >85% yield . Key parameters include:

  • Temperature control : 70–80°C for cyclization steps to avoid side reactions.
  • Solvent selection : Anhydrous ethanol or tetrahydrofuran (THF) under inert atmospheres prevents hydrolysis of intermediates .
  • Purification : Recrystallization or column chromatography ensures purity >95%, validated via HPLC .

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the thienopyridine core and substituents (e.g., cyclohexanecarboxamido group). For example, the ethyl ester proton signal appears at δ 4.21–4.56 ppm .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ = 252.3 for ethyl ester derivatives) .
  • X-ray crystallography : Resolves 3D conformation, critical for studying interactions with biological targets .

Q. What safety precautions are essential during handling?

  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • Exposure mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 hazards) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance anticancer potency?

  • Substituent modification : Replacing the cyclohexanecarboxamido group with benzothiazole-6-carboxamido improves microtubule inhibition (IC50 = 12 nM vs. 85 nM for parent compound) .
  • Functional group addition : Introducing morpholinosulfonyl groups enhances solubility and target binding (e.g., kinase inhibition) .
  • In silico modeling : Molecular docking predicts interactions with β-tubulin’s colchicine-binding site, guiding rational design .

Q. How to resolve contradictions in biological activity data across derivatives?

  • Data normalization : Compare IC50 values under standardized assays (e.g., MTT for cytotoxicity, tubulin polymerization for antitubulin activity) .
  • Control experiments : Test metabolites (e.g., hydrolyzed carboxylate forms) to rule out off-target effects .
  • Cross-validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. What experimental designs validate the compound’s mechanism of action?

  • Biochemical assays :
  • Tubulin polymerization inhibition : Monitor turbidity at 350 nm with purified tubulin (IC50 < 100 nM indicates high potency) .
  • Apoptosis induction : Measure caspase-3/7 activation in cancer cell lines (e.g., MDA-MB-231) .
    • Transcriptomic profiling : RNA-seq identifies downstream pathways (e.g., p53 activation) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepConditionsYieldPurity (HPLC)Reference
CyclizationEtOH, 70–80°C, 2 h85–87%>90%
CrystallizationEthyl ether, 0–4°C95%>99%
FunctionalizationSulfonyl chloride, RT, 12 h78%97%

Q. Table 2. Biological Activity Comparison

DerivativeTargetIC50 (nM)Cell LineReference
Parent compoundβ-Tubulin85HeLa
Benzothiazole analogβ-Tubulin12MDA-MB-231
MorpholinosulfonylPI3Kα230A549

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.